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Compound of Interest

Compound Name: 3-Aminoquinolin-6-OL

Cat. No.: B1592678

An In-depth Technical Guide to 3-Aminoquinolin-6-ol

This guide provides a comprehensive technical overview of 3-Aminoquinolin-6-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug
development. We will delve into its core chemical identity, physicochemical and spectroscopic
properties, plausible synthetic routes, and potential applications, grounding all information in
established scientific principles and authoritative sources.

Section 1: Core Compound Identification and
Structure

3-Aminoquinolin-6-ol is a bifunctional aromatic heterocycle. Its structure, featuring a quinoline
core substituted with both an amino group and a hydroxyl group, makes it a versatile scaffold
and a valuable building block in the synthesis of more complex molecules. The presence of
these functional groups at positions 3 and 6 offers specific vectors for chemical modification
and interaction with biological targets.

1.1. Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The
hydroxyl (-OH) group is located at position 6 on the benzene ring portion, while the amino (-
NH:z) group is at position 3 on the pyridine ring.

Caption: 2D Chemical Structure of 3-Aminoquinolin-6-ol.
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1.2. Compound Identifiers

Property Value Source
IUPAC Name 3-aminoquinolin-6-ol [1]
Synonym 6-Quinolinol, 3-amino- [2]
CAS Number 727650-61-5 [2]
Molecular Formula CoHsN20 [2]
Molecular Weight 160.17 g/mol [2]

C1=CC2=NC=C(C=C2C=C10)
N

SMILES

Section 2: Physicochemical and Spectroscopic
Properties

The accurate characterization of a compound's properties is fundamental for its application in
research and development.

2.1. Physicochemical Data
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Property Value Source | Rationale

Purity >98% (Commercially available) [2]

Expected to be a solid at room  Based on related
Appearance _ L
temperature. aminoquinolines.[3]

4°C, protect from light, stored
Storage ] [2]
under nitrogen.

Expected to be soluble in polar  Based on functional groups

Solubility organic solvents like DMSO and properties of similar
and methanol. compounds.[4]

Melting Point No data available.

Boiling Point No data available.

2.2. Predicted Spectroscopic Profile

While specific experimental spectra for 3-Aminoquinolin-6-ol are not widely published, a
predicted profile can be constructed based on its functional groups and data from analogous
structures.[5][6]

e 1H NMR (Proton NMR):

o Aromatic Protons (6H): Multiple signals are expected in the ~6.5-8.5 ppm range. The exact
chemical shifts and coupling patterns will depend on the electronic effects of the -NHz and
-OH groups.

o Amine Protons (-NHz, 2H): A broad singlet is anticipated, likely in the ~4.0-6.0 ppm range.
Its position is solvent-dependent and the signal will exchange with D20.

o Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the position of which is highly
dependent on solvent and concentration. This signal will also exchange with D20.

e 13C NMR (Carbon-13 NMR):

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemscene.com/727650-61-5.html
https://cymitquimica.com/cas/580-17-6/
https://www.chemscene.com/727650-61-5.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7853870.htm
https://www.benchchem.com/product/b1592678?utm_src=pdf-body
https://www.researchgate.net/publication/328194766_Synthesis_crystal_structure_analysis_spectral_IR_UV-Vis_NMR_assessments_electronic_and_nonlinear_optical_properties_of_potent_quinoline_based_derivatives_Interplay_of_experimental_and_DFT_Study
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (~100-
160 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C3, C6, and
carbons adjacent to the ring nitrogen) will have their chemical shifts significantly influenced
by these heteroatoms.

e FT-IR (Infrared) Spectroscopy:

o O-H Stretch: A broad absorption band around 3200-3600 cm~1 is characteristic of the
hydroxy! group.

o N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected in
the 3300-3500 cm~1 region, characteristic of the primary amine.

o C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm~1 region will
correspond to the aromatic quinoline core.

o C-O Stretch: An absorption band in the 1200-1300 cm~1 region is expected for the aryl C-
O bond.

e UV-Vis Spectroscopy:

o The extended Tt-conjugated system of the quinoline ring is expected to produce strong
absorbance bands in the UV region, likely with maxima (A_max) between 250-400 nm,
corresponding to 1t — 1* and n - 1t* electronic transitions.[7]

Section 3: Proposed Synthesis Methodology

A direct, published synthesis for 3-Aminoquinolin-6-ol is not readily available. However, a
plausible and robust synthetic route can be designed by adapting established methodologies
for quinoline synthesis, such as the Skraup or Friedl&nder reactions, combined with standard
functional group manipulations.[8][9] The following multi-step protocol outlines a logical
approach.

Rationale: This strategy involves first constructing a 6-methoxyquinoline core, which is a
common precursor as the methoxy group is a stable protecting group for the phenol.
Subsequently, nitration followed by reduction provides the 3-amino functionality. The final step
Is demethylation to reveal the 6-hydroxyl group.
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Caption: Proposed Synthetic Workflow for 3-Aminoquinolin-6-ol.
Step-by-Step Experimental Protocol:

o Synthesis of 6-Methoxyquinoline (Skraup Reaction):

[¢]

To a flask charged with 4-methoxyaniline, add glycerol. Cool the mixture in an ice bath.
o Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.
o Add an oxidizing agent (e.g., arsenic pentoxide or a milder alternative like iodine).

o Heat the reaction mixture carefully under reflux for several hours. The reaction is highly
exothermic and requires careful temperature control.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture and pour it into a large volume of water. Neutralize with
a base (e.g., NaOH solution) until the product precipitates.

o Isolate the crude product by filtration and purify by recrystallization or column
chromatography to yield 6-methoxyquinoline.

 Nitration to 6-Methoxy-3-nitroquinoline:

[e]

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.

o

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the
temperature below 5°C. The 3-position is activated towards electrophilic substitution.

o

Stir the reaction at low temperature for a few hours, then allow it to warm to room
temperature.

(¢]

Pour the mixture over crushed ice to precipitate the product.

[¢]

Filter, wash with water until neutral, and dry the solid to obtain 6-methoxy-3-nitroquinoline.

e Reduction to 3-Amino-6-methoxyquinoline:
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o Suspend 6-methoxy-3-nitroquinoline in ethanol or hydrochloric acid.

o Add a reducing agent, such as tin(ll) chloride (SnCl2) in HCI, or perform catalytic
hydrogenation with Hz gas and a palladium on carbon (Pd/C) catalyst.[9]

o Heat the mixture if necessary to drive the reaction to completion.

o After the reaction is complete, neutralize the mixture and extract the product with an
organic solvent (e.g., ethyl acetate).

o Dry the organic layer, concentrate it, and purify the residue to yield 3-amino-6-
methoxyquinoline.

o Demethylation to 3-Aminoquinolin-6-ol:

o Dissolve 3-amino-6-methoxyquinoline in a suitable anhydrous solvent like
dichloromethane (DCM).

o Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (nitrogen or
argon).

o Add a strong Lewis acid, such as boron tribromide (BBrs), dropwise. This is a highly
effective reagent for cleaving aryl methyl ethers.

o Allow the reaction to slowly warm to room temperature and stir overnight.
o Quench the reaction carefully by adding methanol or water.

o Adjust the pH to neutral or slightly basic to precipitate the final product, 3-Aminoquinolin-
6-ol.

o Filter the solid, wash thoroughly, and dry under vacuum. Further purification can be
achieved by recrystallization.

Section 4: Applications and Biological Relevance

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad
spectrum of biological activities.[8] Derivatives are prominent as antimalarial, antimicrobial, and
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anticancer agents.[8][9] The specific arrangement of functional groups in 3-Aminoquinolin-6-
ol suggests several promising avenues for research and drug development.

» Antimalarial Drug Discovery: 6-aminoquinolines are critical intermediates in the synthesis of
next-generation antimalarial drugs, designed to combat resistance to existing therapies.[9]
The 3-amino-6-ol scaffold could be elaborated to create novel derivatives for screening
against Plasmodium falciparum.

» Kinase Inhibitors: The quinoline core is a common feature in many small-molecule kinase
inhibitors used in oncology. The amino and hydroxyl groups of 3-Aminoquinolin-6-ol
provide key hydrogen bonding donors and acceptors that can be exploited to achieve potent
and selective binding to enzyme active sites.

e Fluorescent Probes: Aminoquinoline derivatives often exhibit fluorescent properties.[10] This
compound could serve as a core structure for developing fluorescent probes to study
biological processes or for use in high-throughput screening assays.

o Antimicrobial Agents: The general class of aminoquinolines has demonstrated activity
against various bacterial and fungal pathogens.[8]

Chemical Scaffold

3-Aminoquinolin-6-ol

Pc P P
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Quinoline Core 3-Amino Group 6-Hydroxyl Group
(Planar, Aromatic) (H-Bond Donor Nucleophile) (H-Bond Donor/Acceptor)

I
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Caption: Relationship between Structure and Potential Applications.

Section 5: Safety and Handling

While specific toxicological data for 3-Aminoquinolin-6-ol is not available, data from related
aminoquinolines dictates that it should be handled with care in a controlled laboratory
environment.[11]

o General Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective
Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
Avoid breathing dust and prevent contact with skin and eyes.[13]

e First Aid Measures:

o Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention
if irritation occurs.[12]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[12]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.[14]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical
attention.[14]

» Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon
dioxide.[11] Combustion may produce toxic gases such as carbon monoxide and nitrogen
oxides.[12]

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13]
Keep away from strong oxidizing agents and strong acids.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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